molecular formula C14H15N3OS2 B11185589 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11185589
M. Wt: 305.4 g/mol
InChI Key: CAOFJKLYVCSIAZ-UHFFFAOYSA-N
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Description

N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropanecarboxamide group attached to the thiadiazole ring, which is further substituted with a 4-methylphenylmethylsulfanyl group.

Preparation Methods

The synthesis of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then reacted with 4-methylbenzyl chloride to introduce the 4-methylphenylmethylsulfanyl group. Finally, the cyclopropanecarboxamide moiety is introduced through a reaction with cyclopropanecarboxylic acid chloride in the presence of a base .

Chemical Reactions Analysis

N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the death of microbial cells or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Compared to these compounds, N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropanecarboxamide group, which can impart different chemical and biological properties .

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H15N3OS2/c1-9-2-4-10(5-3-9)8-19-14-17-16-13(20-14)15-12(18)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,15,16,18)

InChI Key

CAOFJKLYVCSIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3CC3

Origin of Product

United States

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